1-cyclopentyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
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Overview
Description
1-cyclopentyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclopentyl group and a 2-methylpropyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclopentanone with hydrazine hydrate can form cyclopentyl hydrazine, which can then be reacted with 2-methylpropyl bromide to introduce the 2-methylpropyl group. Subsequent cyclization with a suitable pyrazole precursor can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-cyclopentyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N(1)-Cyclopentyl-N(1)-methyl-1,3-propanediamine: Similar in structure but with different functional groups.
Cyclopentene,1-(2-methylpropyl)-: Shares the cyclopentyl and 2-methylpropyl groups but lacks the pyrazole ring.
1-Methyl-1H-pyrazol-4-amine: Contains the pyrazole ring but with different substituents.
Uniqueness
1-cyclopentyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to its specific combination of functional groups and the presence of both cyclopentyl and 2-methylpropyl groups attached to the pyrazole ring
Properties
Molecular Formula |
C16H25N5 |
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Molecular Weight |
287.40 g/mol |
IUPAC Name |
1-cyclopentyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C16H25N5/c1-13(2)10-20-11-14(8-18-20)7-17-15-9-19-21(12-15)16-5-3-4-6-16/h8-9,11-13,16-17H,3-7,10H2,1-2H3 |
InChI Key |
SYRGKMIISUPAIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
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